Home > Products > Screening Compounds P19476 > (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide -

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide

Catalog Number: EVT-13874641
CAS Number:
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Structural Classification and Contextualization Within Benzopyran Derivatives

Core Benzopyran Scaffold: Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2H-1-benzopyran (chromane) scaffold serves as a privileged structural motif in medicinal chemistry due to its presence in diverse bioactive molecules and natural products. This bicyclic framework consists of a benzene ring fused to a six-membered pyran ring with saturated C3–C4 bonds, conferring partial planarity and conformational stability [1]. The compound "(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide" features this core scaffold substituted at the 2-position with a carboxamide group linked to a chiral 1-phenylethyl moiety. Its molecular formula (C₁₈H₁₉NO₂) and weight (281.35 g/mol) align with drug-like properties, adhering to Lipinski's rule of five parameters for oral bioavailability [1] [2].

The benzopyran scaffold's privilege arises from its versatility in interacting with biological targets. Natural products like catechins (antioxidants), khellactones (anti-HIV), and rotenone (insecticidal) share this core, while synthetic derivatives exhibit activities spanning potassium channel modulation (cromakalim), cyclooxygenase-2 inhibition (SD8381), and anti-inflammatory actions (KRH-102140) [2]. The carboxamide substitution at C2 in the target compound enhances hydrogen-bonding capacity, potentially improving target binding compared to simpler alkyl-substituted chromanes like unsubstituted chroman (C₉H₁₀O, MW 134.18 g/mol, CAS 493-08-3) [1].

Table 1: Representative Bioactive Benzopyran Derivatives

Compound NameSubstitution PatternBiological ActivityKey Structural Features
Cromakalim4-Cyano-6-hydroxy-3,4-dimethylK(ATP) channel opener3,4-Dimethyl, C4 cyano group
SD83814-ArylthioureaCOX-2 inhibitionThiourea linker at C4
KRH-1021404-Aminoalkyl5-Lipoxygenase inhibitionBasic amine at C4 position
(−)-Δ⁹-THCTricyclic fusionCannabinoid receptor agonistAdditional pyran ring fusion
Target Compound (R,S)2-Carboxamide-N-(1-phenylethyl)Undisclosed (structural probe)Chiral phenethylamide at C2

Stereochemical Implications of (R,S)-Configuration on Pharmacophore Orientation

The R,S designation indicates a racemic mixture of diastereomers arising from two chiral elements: the C2 position of the benzopyran ring (where the carboxamide attaches) and the C1' carbon of the 1-phenylethyl substituent. This configuration critically influences three-dimensional pharmacophore orientation. Molecular modeling suggests the S-enantiomer of the phenethyl group positions the phenyl ring perpendicular to the benzopyran plane, enabling π-π stacking with aromatic residues in protein binding pockets. Conversely, the R-enantiomer orients it coplanarly, potentially enhancing hydrophobic contact surfaces [3].

The carboxamide group acts as a hydrogen-bonding anchor: its carbonyl oxygen can accept hydrogen bonds from serine or threonine residues, while the NH donates to aspartate/glutamate side chains. Racemization at C2 would disrupt this geometry, diminishing binding affinity in enantioselective targets. Studies on related K(ATP) openers like cromakalim analogs reveal >100-fold activity differences between stereoisomers, underscoring the sensitivity of ion channel modulation to chiral orientation [3]. For the target compound, the R,S mixture could provide dual-target engagement—where each enantiomer interacts with distinct biological targets—though resolution studies are needed to confirm this hypothesis.

Comparative Analysis with Related 2H-1-Benzopyran-2-carboxamide Analogues

The target compound diverges structurally from clinically studied benzopyrans through its C2 carboxamide linkage to a chiral phenethyl group. Contrast this with:

  • Cromakalim Derivatives: Feature C4-cyano or C4-arylthiourea groups (e.g., compound 16 in [3]) crucial for K(ATP) activation. Their 2,2-dimethyl substitution enhances ring puckering but lacks the carboxamide's hydrogen-bonding capacity.
  • Solid-Phase Synthesized Analogs: Park et al. created 3- and 4-substituted 2H-benzopyrans via Suzuki coupling or click chemistry [2]. The target compound's C2-carboxamide is sterically distinct from these C3/C4-aryl or triazole derivatives, potentially altering target specificity.
  • 4-Arylthiourea Benzopyrans: Exhibit nanomolar potency for pancreatic K(ATP) channels (e.g., 16, IC₅₀ ~50 nM) [3]. The target compound's phenethylamide moiety may reduce urea-like hydrogen bonding but increase lipophilicity (predicted logP ~3.8 vs. ~2.5 for thioureas).

Structure-activity relationship (SAR) trends indicate that electron-withdrawing groups (CN, NO₂) at the meta/para positions of aryl substituents enhance activity in K(ATP) openers by 10–100 fold [3]. The target compound's unsubstituted phenyl may limit potency but could be optimized via para-halogenation or methylation.

Table 2: SAR Trends in 2H-1-Benzopyran-2-carboxamide Analogues

Structural FeatureBiological ImpactTarget Compound's Attributes
C2 ConfigurationRacemic mixtures reduce in vitro potency vs. enantiopure formsRacemic (R,S) at phenethyl carbon
C4 SubstituentsCN/NO₂ groups boost K(ATP) affinity 10–100×None (C4=H)
2,2-DimethylationEnhances metabolic stability by blocking oxidationAbsent (standard chromane)
Carboxamide LinkerEnables H-bonding vs. ester's hydrolysis susceptibilityN-(1-phenylethyl)carboxamide
Fused Ring SystemsTricyclic derivatives (e.g., seselin) show anticancer activityMonocyclic benzopyran core

Historical Evolution of Substituted Benzopyrans in Drug Discovery

Benzopyrans emerged from traditional medicine: early records include Salvia species (childbirth aid) and Alhagi maurorum (gastrointestinal treatment) [4]. Systematic investigation began in the 1950s with the isolation of flavonoids (e.g., catechins) and coumarins. The 1980s marked a turning point with cromakalim—the prototypical K(ATP) opener for hypertension—validating the scaffold's druggability [2] [3].

Combinatorial chemistry revolutionized benzopyran optimization in the 2000s. Solid-phase parallel synthesis enabled libraries like Park et al.'s 284-member set of 3-substituted benzopyrans via Suzuki coupling [2]. Key innovations included:

  • Resin Immobilization: Using (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene resin for benzopyran synthesis.
  • Palladium-Mediated Coupling: Suzuki reactions installing aryl/heteroaryl groups at C3/C4.
  • Click Chemistry: Huisgen cycloadditions appending triazoles to C4-alkynyl benzopyrans.

These methods yielded compounds with >85% purity without chromatography—critical for high-throughput screening [2]. Modern derivatives like the target compound leverage carboxamide linkages for modular diversification, reflecting a shift from lipophilic substituents (early cromakalim analogs) to polar, hydrogen-bonding motifs.

Properties

Product Name

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide

IUPAC Name

(2R)-N-[(1S)-1-phenylethyl]-3,4-dihydro-2H-chromene-2-carboxamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c1-13(14-7-3-2-4-8-14)19-18(20)17-12-11-15-9-5-6-10-16(15)21-17/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1

InChI Key

PXARIUVNMAABSE-SUMWQHHRSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC3=CC=CC=C3O2

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2CCC3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.